molecular formula C28H28N6O5S3 B2751107 3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide CAS No. 1106721-95-2

3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide

Katalognummer: B2751107
CAS-Nummer: 1106721-95-2
Molekulargewicht: 624.75
InChI-Schlüssel: NJHBLXMLPUINJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide is a sophisticated synthetic small molecule of significant interest in early-stage pharmacological and biochemical research. While its precise mechanism of action is a subject of ongoing investigation, its structure provides key insights into its potential research applications. The molecule incorporates an imidazoquinazolinone core, a scaffold often associated with kinase inhibition, fused with a sulfonamide-containing side chain, a functional group prevalent in compounds that target carbonic anhydrases [Source: PubChem] . The presence of the sulfamoylphenyl group suggests potential for targeting enzymes or receptors where this moiety is known to interact. This compound is intended for use in in vitro assays to study enzyme inhibition, intracellular signaling pathways, and receptor-ligand interactions. It serves as a valuable tool compound for researchers exploring the structure-activity relationships (SAR) of complex heterocyclic systems and for profiling against panels of therapeutic targets to deconvolute its biological activity. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

3-[3-oxo-5-[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N6O5S3/c29-42(38,39)20-9-7-18(8-10-20)13-14-30-25(36)17-41-28-33-22-6-2-1-5-21(22)26-32-23(27(37)34(26)28)11-12-24(35)31-16-19-4-3-15-40-19/h1-10,15,23H,11-14,16-17H2,(H,30,36)(H,31,35)(H2,29,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHBLXMLPUINJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N)CCC(=O)NCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N6O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide is a complex organic molecule with potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C29H34N6O5S2
  • Molecular Weight : 610.8 g/mol
  • CAS Number : 1219426-71-7

Antitumor Activity

Research has indicated that compounds related to the imidazoquinazoline structure exhibit significant antitumor properties. For instance, derivatives of quinazoline have been shown to inhibit tumor cell proliferation in various cancer models. The presence of the sulfamoylphenyl group may enhance this activity by increasing the compound's interaction with biological targets involved in cancer progression.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial effects. Studies suggest that similar compounds within the quinazoline family possess notable antibacterial and antifungal properties. The incorporation of sulfamoyl groups is hypothesized to contribute to these effects by disrupting microbial cell wall synthesis or function.

Anticonvulsant Properties

Some derivatives of quinazoline and imidazoquinazoline have demonstrated anticonvulsant activity in preclinical models. The mechanism often involves modulation of neurotransmitter systems or ion channels associated with seizure activity. Further studies are needed to confirm if this specific compound exhibits similar effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The imidazoquinazoline core may interact with specific enzymes involved in cancer metabolism or microbial survival.
  • Receptor Modulation : Potential interactions with neurotransmitter receptors could explain anticonvulsant effects.
  • Cell Cycle Disruption : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Research Findings and Case Studies

Recent studies have explored the biological activity of related compounds and their derivatives:

StudyFindings
El-Sayed et al., 2017Investigated the antitumor properties of quinazoline derivatives, highlighting their ability to inhibit cell growth in various cancer cell lines.
Godhani et al., 2016Reported antimicrobial activity for thiazolidine derivatives related to quinazoline structures, suggesting potential synergy with sulfamoyl groups.
Al-Suwaidan et al., 2016Demonstrated anticonvulsant effects in a series of quinazoline compounds, providing a basis for further exploration of similar structures.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Heterocycle Variations

Imidazoquinazolinone vs. Chromone Derivatives ()
  • Target Compound: The imidazo[1,2-c]quinazolinone core offers a planar, electron-rich system for interactions with hydrophobic pockets or aromatic residues.
  • Chromone-Based Analogs (Compounds 1–4 in ) : These feature a 4H-chromen-3-yl core, which is less rigid and lacks the fused imidazole ring. Chromones are associated with antioxidant and anti-inflammatory activities, but their reduced nitrogen content may limit interactions with targets requiring basic or hydrogen-bonding motifs .

Sulfanyl-Containing Derivatives

Target Compound vs. Triazine-Dione Derivatives ()

Triazine-dione derivatives (e.g., compounds 7–30 in ) incorporate sulfanyl groups linked to aryl or alkyl chains. For example:

  • Triazine-dione core: A six-membered ring with three nitrogen atoms, offering polar interactions but reduced aromaticity compared to the target compound’s imidazoquinazolinone.
  • Sulfanyl role : In both cases, the sulfanyl group enhances solubility and serves as a linker for substituents. However, in the target compound, the sulfanyl is part of a carbamoylmethyl chain, enabling conformational flexibility and additional hydrogen-bonding .

Table 1 : Structural and Functional Comparison

Feature Target Compound Triazine-Dione Analogs ()
Core Structure Imidazo[1,2-c]quinazolinone (fused N-heterocycle) 1,2,4-Triazine-2,4-dione (non-fused N-heterocycle)
Sulfanyl Group Linked to carbamoylmethyl Directly attached to aryl/alkyl chains
Aromatic Substituents Thiophen-2-ylmethyl Phenyl or alkyl groups
Hydrogen-Bonding High (sulfonamide, carboxamide) Moderate (triazine carbonyl groups)

Thiophene vs. Thiazole Heterocycles ()

The target compound’s thiophen-2-ylmethyl group differs from thiazole-containing analogs (e.g., ) in electronic and steric properties:

  • Thiophene : A five-membered ring with one sulfur atom; electron-rich due to aromatic sextet, favoring π-π interactions.
  • Thiazole : Contains both sulfur and nitrogen, introducing a polarizable N atom that can engage in dipole-dipole interactions or act as a hydrogen-bond acceptor.

Implications : Thiophene may improve metabolic stability compared to thiazole, as the latter’s nitrogen could participate in reactive pathways. However, thiazole’s polarity might enhance solubility .

Electronic and Steric Effects

  • Sulfamoylphenyl Group: This electron-withdrawing group in the target compound likely increases acidity of adjacent protons and stabilizes negative charges, enhancing interactions with basic residues in targets. Comparable sulfonamide-containing compounds (e.g., ) show similar effects but lack the imidazoquinazolinone core’s electron density .
  • Carbamoylmethyl Sulfanyl Linker : Introduces flexibility, allowing the sulfamoylphenyl group to adopt optimal binding conformations. Rigid analogs (e.g., ’s chromones) may have reduced adaptability in binding pockets .

Research Findings and Gaps

  • Synthetic Challenges : The target compound’s complexity (multiple heterocycles and substituents) may pose synthesis hurdles compared to simpler analogs. highlights multi-step routes for triazine-diones, implying similar efforts would be needed for the target .
  • Computational Predictions : Molecular descriptors (e.g., van der Waals volume, logP) could be modeled to compare solubility and bioavailability with analogs. The sulfamoyl and thiophene groups likely increase hydrophilicity relative to purely aromatic analogs .

Recommendations :

Conduct in vitro assays to compare enzyme inhibition or receptor binding with triazine-dione and chromone derivatives.

Perform QSPR modeling to predict solubility, logP, and bioavailability .

Explore synthetic optimization to reduce complexity while retaining key functional groups .

Q & A

Q. What are the critical considerations for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential reactions to construct the imidazoquinazoline core, introduce the sulfanylacetamide linker, and attach the sulfamoylphenyl and thiophenmethyl groups. Key steps include:

  • Core formation : Cyclocondensation of quinazoline precursors under basic conditions (e.g., KOH/EtOH) at 80–100°C .
  • Sulfanyl group incorporation : Thiol-alkylation using mercaptoacetic acid derivatives, requiring inert atmospheres (N₂) to prevent oxidation .
  • Coupling reactions : Amide bond formation via HBTU/DMAP-mediated activation, monitored by TLC to ensure >95% conversion . Methodological tip: Optimize solvent polarity (e.g., DMF for solubility vs. THF for selectivity) and use HPLC with UV detection (λ = 254 nm) to track intermediates .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

A tiered approach is recommended:

  • Primary characterization : ¹H/¹³C NMR (DMSO-d₆) to confirm proton environments (e.g., imidazoquinazoline NH at δ 10.2–11.5 ppm) and carbonyl groups (C=O at δ 165–175 ppm) .
  • Purity assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with ≥98% purity threshold .
  • Mass confirmation : High-resolution ESI-MS to verify the molecular ion [M+H]⁺ (expected m/z: ~650–670) .

Q. How do the sulfamoylphenyl and thiophenmethyl groups influence the compound’s reactivity?

  • Sulfamoylphenyl : Enhances hydrogen-bonding potential with biological targets (e.g., kinase ATP pockets) and modulates solubility via sulfonamide’s amphiphilic nature .
  • Thiophenmethyl : Introduces π-π stacking capabilities with aromatic residues in target proteins. The sulfur atom may participate in redox interactions, necessitating stability studies under oxidative conditions .

Advanced Research Questions

Q. What computational methods predict this compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to kinase domains (PDB: 3PP0). Prioritize poses with sulfamoylphenyl H-bonding to Lys68 and thiophenmethyl π-stacking with Phe88 .
  • MD simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD < 2.0 Å) .
  • ADMET prediction : SwissADME to evaluate logP (~3.2) and CYP450 inhibition risks .

Q. How does the compound’s stability under physiological conditions impact experimental design?

  • pH stability : Conduct accelerated degradation studies (pH 1–9, 37°C). The sulfanyl group is prone to oxidation at pH > 7, requiring antioxidant buffers (e.g., 1 mM DTT) in cell-based assays .
  • Light sensitivity : UV-Vis spectroscopy (λmax = 320 nm) shows photo-degradation after 24-h exposure; store aliquots in amber vials .

Q. What strategies enable structure-activity relationship (SAR) studies for this compound?

  • Core modifications : Replace imidazoquinazoline with triazoloquinazoline to assess potency changes .
  • Substituent scanning : Synthesize analogs with pyridinyl instead of thiophenmethyl to evaluate π-stacking efficiency .
  • Pharmacophore mapping : Schrödinger’s Phase to identify critical H-bond acceptors (e.g., sulfonamide O) .

Q. What experimental approaches determine regioselectivity in electrophilic substitution reactions?

  • Isotopic labeling : Use ¹³C-labeled quinazoline precursors to track substitution patterns via NMR .
  • Kinetic studies : Monitor reaction progress with in situ IR (C=O stretch at 1680 cm⁻¹) to identify rate-determining steps .

Q. How can synergistic effects with existing therapeutics be evaluated?

  • Combinatorial screening : Pair with cisplatin in a 5×5 matrix (0.1–10 μM) using SynergyFinder 3.0. Calculate combination indices (CI < 1 indicates synergy) .
  • Pathway analysis : RNA-seq of treated cells to identify co-regulated pathways (e.g., p53 and MAPK) .

Q. What validation criteria ensure reproducibility in analytical methods for this compound?

Follow ICH Q2(R1) guidelines:

  • Linearity : R² ≥ 0.998 for HPLC calibration curves (1–100 μg/mL).
  • Precision : ≤2% RSD for intra-day replicates.
  • LOD/LOQ : Confirm via signal-to-noise ratios (S/N ≥ 3 for LOD; ≥10 for LOQ) .

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